molecular formula C17H19N3O5 B12139367 4-((4-Acetamidophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid

4-((4-Acetamidophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid

Cat. No.: B12139367
M. Wt: 345.3 g/mol
InChI Key: GHXIZIYDEAHWMV-UHFFFAOYSA-N
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Description

4-((4-Acetamidophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid is a complex organic compound that features both aromatic and heterocyclic structures It is characterized by the presence of an acetamido group, a furan ring, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Acetamidophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Acetamidophenyl Intermediate: This step involves the acetylation of 4-aminophenol to form 4-acetamidophenol.

    Coupling with Furan-2-ylmethylamine: The acetamidophenyl intermediate is then reacted with furan-2-ylmethylamine under suitable conditions to form the desired amine derivative.

    Formation of the Butanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((4-Acetamidophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring and the amine groups can be oxidized under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The aromatic ring and the furan ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-((4-Acetamidophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-Acetamidophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The acetamido group and the furan ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Acetamidophenol: Known for its analgesic and antipyretic properties.

    Furan-2-ylmethylamine: Used in the synthesis of various heterocyclic compounds.

    Butanoic Acid Derivatives: Commonly used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

4-((4-Acetamidophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid is unique due to its combination of aromatic, heterocyclic, and carboxylic acid functionalities. This structural diversity allows it to participate in a wide range of chemical reactions and makes it a versatile compound for scientific research.

Properties

Molecular Formula

C17H19N3O5

Molecular Weight

345.3 g/mol

IUPAC Name

4-(4-acetamidoanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid

InChI

InChI=1S/C17H19N3O5/c1-11(21)19-12-4-6-13(7-5-12)20-16(22)9-15(17(23)24)18-10-14-3-2-8-25-14/h2-8,15,18H,9-10H2,1H3,(H,19,21)(H,20,22)(H,23,24)

InChI Key

GHXIZIYDEAHWMV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CC=CO2

Origin of Product

United States

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